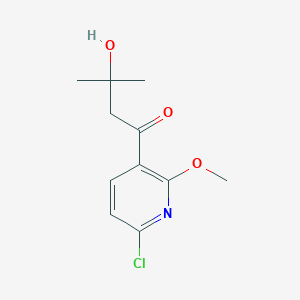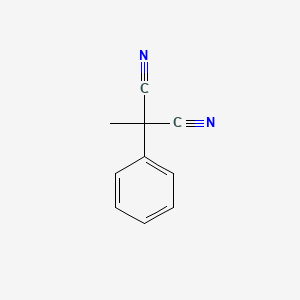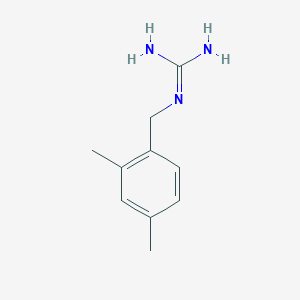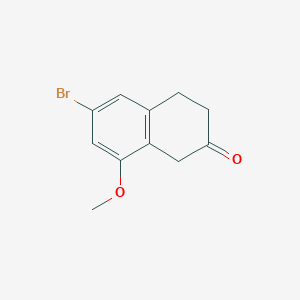![molecular formula C10H7F3O5 B13686486 3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of innovative reagents . The reaction conditions often involve the use of trifluoromethoxylation reagents under controlled temperature and pressure to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
4-(Trifluoromethoxy)phenylboronic acid: Another related compound with similar properties and applications.
Uniqueness
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H7F3O5 |
|---|---|
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7F3O5/c11-10(12,13)18-8-4-5(1-2-6(8)14)3-7(15)9(16)17/h1-2,4,14H,3H2,(H,16,17) |
InChI-Schlüssel |
ROCFGYGJSOMIMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)





![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
